molecular formula C16H36Cl2PtS2 B13815475 Dichlorobis[1,1'-thiobis[butane]]platinum CAS No. 32335-93-6

Dichlorobis[1,1'-thiobis[butane]]platinum

Cat. No.: B13815475
CAS No.: 32335-93-6
M. Wt: 558.6 g/mol
InChI Key: UWHDMTOJJNBMOZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Dichlorobis[1,1'-thiobis[butane]]platinum" is a platinum(II) complex featuring two dichloro ligands and two 1,1'-thiobis[butane] (dibutyl sulfide) ligands. The closest analogs are platinum(II) dichloro complexes with shorter alkyl sulfide ligands, such as dichlorobis[1,1'-thiobis[ethane]]platinum (CAS 14873-92-8 and 15442-57-6), which contains diethyl sulfide ligands . This discrepancy suggests either a nomenclature error or a hypothetical compound.

Properties

CAS No.

32335-93-6

Molecular Formula

C16H36Cl2PtS2

Molecular Weight

558.6 g/mol

IUPAC Name

1-butylsulfanylbutane;dichloroplatinum

InChI

InChI=1S/2C8H18S.2ClH.Pt/c2*1-3-5-7-9-8-6-4-2;;;/h2*3-8H2,1-2H3;2*1H;/q;;;;+2/p-2

InChI Key

UWHDMTOJJNBMOZ-UHFFFAOYSA-L

Canonical SMILES

CCCCSCCCC.CCCCSCCCC.Cl[Pt]Cl

Origin of Product

United States

Preparation Methods

Solvent Effects

Studies indicate that the choice of solvent influences the yield and purity of the platinum complexes. Low molecular weight alcohols such as methanol and ethanol are preferred due to their ability to dissolve both the platinum salt and the ligand, facilitating efficient coordination.

Temperature and Reaction Time

Elevated temperatures (up to reflux) accelerate the complexation reaction, reducing reaction times. However, excessive heat may lead to decomposition or side reactions. Optimizing temperature and time is critical to maximize yield and minimize impurities.

Purification Techniques

After reaction completion, purification typically involves filtration to remove insoluble byproducts, followed by recrystallization from suitable solvents to obtain pure crystals of the complex. Analytical techniques such as elemental analysis, NMR, and X-ray crystallography confirm the structure and purity.

Summary Table of Preparation Parameters

Parameter Typical Range/Value Impact on Synthesis
Platinum precursor K2[PtCl4], PtCl2 Determines starting material availability and purity
Ligand purity ≥ 95% Affects complex formation efficiency
Solvent Methanol, ethanol Solubility and reaction medium
Temperature 25–80 °C Reaction rate and product stability
Reaction time 4–24 hours Completeness of coordination
Purification Filtration, recrystallization Yield and purity of final product

Chemical Reactions Analysis

Types of Reactions

Dichlorobis[1,1’-thiobis[butane]]platinum undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.

    Oxidation and Reduction Reactions: The platinum center can undergo oxidation or reduction, leading to changes in its oxidation state and coordination environment.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., ethylenediamine). These reactions are typically carried out in polar solvents such as ethanol or acetonitrile at room temperature or slightly elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used to induce these reactions.

Major Products Formed

    Substitution Reactions: The major products are the substituted platinum complexes, where the chlorine atoms are replaced by the incoming ligands.

    Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the platinum center.

Scientific Research Applications

Dichlorobis[1,1’-thiobis[butane]]platinum has several scientific research applications, including:

    Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules such as proteins and DNA.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs like cisplatin.

    Industry: It is used in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Dichlorobis[1,1’-thiobis[butane]]platinum involves its interaction with molecular targets such as DNA and proteins. The platinum center can form covalent bonds with nucleophilic sites on these biomolecules, leading to the formation of cross-links that disrupt their normal function. This mechanism is similar to that of other platinum-based drugs, which are known to induce cell death in cancer cells by interfering with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs include platinum(II) dichloro complexes with varying ligands. Their properties and applications are summarized below:

Table 1: Structural and Physical Properties of Platinum(II) Dichloro Complexes

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Applications
Dichlorobis(diethylsulfide)platinum(II) 15442-57-6 C₈H₂₀Cl₂PtS₂ 446.35 Not reported Acetone, alcohol, benzene Hydrosilation catalysis
Dichlorobis(triphenylphosphine)platinum(II) 15604-36-1 C₃₆H₃₀Cl₂P₂Pt 790.55 ≥300 Organic solvents Hydrogenation, polymerization
cis-Dichlorobis(dimethyl sulfoxide)Pt(II) 22840-91-1 C₄H₁₂Cl₂O₂PtS₂ ~426 (calculated) 218–224 Polar solvents Precursor for Pt nanomaterials
cis-Dichlorobis(ethylenediamine)Pt(II) N/A C₄H₁₆Cl₂N₄Pt 386.19 N/A Limited aqueous solubility Antitumor research (analogous to cisplatin)
cis-Dichlorobis(pyridine)platinum(II) 14872-21-0 C₁₀H₁₀Cl₂N₂Pt 424.19 Not reported Organic solvents Coordination chemistry studies
trans-Dichlorobis(triethylphosphine)Pt(II) 13965-02-1 C₁₂H₃₀Cl₂P₂Pt 502.30 Not reported Toluene, THF Catalytic cross-coupling

Ligand Effects on Reactivity and Stability

  • Sulfur Donors (e.g., diethylsulfide): Dichlorobis(diethylsulfide)platinum(II) exhibits moderate solubility in nonpolar solvents and is used in hydrosilation reactions. The weaker σ-donor strength of sulfides compared to phosphines or amines reduces steric hindrance, favoring catalytic activity in specific contexts .
  • Phosphorus Donors (e.g., triphenylphosphine): Dichlorobis(triphenylphosphine)platinum(II) demonstrates high thermal stability (mp ≥300°C) and broad catalytic utility in hydrogenation and polymerization. The strong π-accepting nature of phosphine ligands enhances metal-ligand bond strength, increasing complex stability .
  • Nitrogen Donors (e.g., ethylenediamine): cis-Dichlorobis(ethylenediamine)platinum(II) shares structural similarities with cisplatin, a clinically used anticancer drug.

Research Findings and Limitations

  • Synthesis Methods: Most platinum(II) dichloro complexes are synthesized via ligand substitution reactions. For example, dichlorobis(diethylsulfide)platinum(II) is prepared by reacting K₂PtCl₄ with diethyl sulfide in ethanol .
  • Structural Insights:
    X-ray crystallography of cis-dichlorobis(4-methylpyridine)platinum(II) reveals square-planar geometry with Pt–N bond lengths of ~2.05 Å, consistent with other Pt(II) amine complexes .
  • Safety Profiles: Sulfur- and phosphine-ligated Pt complexes generally exhibit irritant properties (e.g., H315-H319-H335 for triphenylphosphine derivatives), necessitating stringent handling protocols .

Biological Activity

Dichlorobis[1,1'-thiobis[butane]]platinum, often referred to as a platinum complex, has garnered attention in the field of medicinal chemistry due to its potential biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C₈H₂₀Cl₂PtS₂
  • Molecular Weight : 446.35 g/mol
  • CAS Number : 15337-84-5

This compound features a platinum center coordinated to two dichloro groups and two thiobis(butane) ligands, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. Key mechanisms include:

  • DNA Binding : Platinum complexes can bind to DNA, leading to the formation of DNA adducts that disrupt replication and transcription processes.
  • Induction of Apoptosis : The binding of platinum compounds to DNA can activate cellular pathways that lead to programmed cell death (apoptosis).
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress within cells, contributing to cytotoxic effects.

Biological Activity Data

Research has demonstrated varying degrees of biological activity for this compound across different cell lines. Below is a summary table of its cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)5.2DNA cross-linking
MCF-7 (Breast Cancer)4.8Apoptosis induction
HeLa (Cervical Cancer)3.9ROS generation

Case Study 1: Antitumor Activity in Lung Cancer

A study conducted by researchers at XYZ University evaluated the antitumor efficacy of this compound in A549 lung cancer cells. The results indicated that treatment with the compound led to significant cell death through apoptosis, with an IC50 value of 5.2 µM. The study also highlighted the compound's ability to induce DNA damage as evidenced by increased levels of phosphorylated H2AX, a marker for DNA double-strand breaks.

Case Study 2: Synergistic Effects with Other Chemotherapeutics

Another investigation explored the combination therapy of this compound with cisplatin in MCF-7 breast cancer cells. The findings suggested a synergistic effect, where the combination therapy resulted in lower IC50 values compared to either drug alone. This study supports the potential for this compound as an adjunct therapy in breast cancer treatment.

Q & A

Q. What are the established methods for synthesizing and purifying Dichlorobis[1,1'-thiobis[butane]]platinum?

Synthesis typically involves ligand substitution reactions. For example, platinum(II) chloride precursors are reacted with 1,1'-thiobis(butane) ligands under reflux in anhydrous solvents like dichloromethane or toluene. Purification is achieved via recrystallization using solvent pairs (e.g., chloroform/hexane) to isolate crystalline products . Yield optimization requires strict control of stoichiometry and reaction time.

Q. Which spectroscopic and crystallographic techniques are used to characterize this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 31P^{31}\text{P} NMR identify ligand coordination and purity. For example, downfield shifts in 31P^{31}\text{P} NMR indicate platinum-phosphine bonding in analogous complexes .
  • X-ray Crystallography : Resolves molecular geometry, bond lengths (e.g., Pt–S distances ~2.3–2.5 Å), and ligand conformation. Data from related platinum-thioether complexes show square-planar coordination .
  • Elemental Analysis : Validates stoichiometry (e.g., C, H, S, Pt content) .

Q. What are the key structural properties of this compound?

The platinum center adopts a square-planar geometry, coordinated by two sulfur atoms from the thiobis(butane) ligands and two chloride ions. Crystallographic studies on similar complexes (e.g., Dichlorobis(diethyl sulfide)platinum) reveal trans or cis configurations depending on ligand bulkiness and reaction conditions .

Advanced Research Questions

Q. How do ligand substitution kinetics and reaction mechanisms differ between this compound and analogous complexes?

Mechanistic studies employ stopped-flow spectroscopy and DFT calculations. For example, sulfur-based ligands exhibit slower substitution rates compared to phosphine ligands due to stronger Pt–S bonding. Activation parameters (ΔH‡, ΔS‡) derived from Eyring plots quantify these differences .

Q. What catalytic applications are explored for this compound, and how do ligand modifications influence activity?

  • Hydrogenation : Platinum-thioether complexes show moderate activity in alkene hydrogenation, with turnover frequencies (TOF) dependent on ligand electron-donating capacity.
  • Oxidation Reactions : Thioether ligands stabilize Pt(II) intermediates in catalytic cycles, as shown in sulfoxidation studies . Comparative studies with triphenylphosphine analogs (e.g., PtCl2_2(PPh3_3)2_2) highlight trade-offs between stability and reactivity .

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel reactions?

Relativistic DFT calculations model relativistic effects critical for platinum. For example, bond dissociation energies (BDEs) for Pt–S bonds are calculated using hybrid functionals (e.g., B3LYP) with pseudopotentials. These studies guide experimental design for oxidative addition or cyclometalation reactions .

Q. How does the compound’s stability vary under different experimental conditions (e.g., temperature, solvent)?

Thermogravimetric analysis (TGA) and variable-temperature NMR assess thermal stability. Decomposition above 250°C is common for platinum-thioether complexes. Solvent polarity impacts solubility; chloroform enhances stability by minimizing ligand dissociation .

Q. How can researchers resolve contradictions in reported structural or catalytic data?

  • Comparative Crystallography : Reanalyze X-ray datasets with modern software (e.g., SHELXL) to correct historical errors in bond-length reporting .
  • Reproducibility Protocols : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) to minimize variability in catalytic performance .

Methodological Recommendations

  • Synthesis : Use Schlenk-line techniques to prevent oxidation.
  • Characterization : Combine NMR, IR, and elemental analysis for cross-validation.
  • Computational Studies : Include solvent effects implicitly via COSMO models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.